2,2-Dimethyl-1,3-dioxolan-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one and its derivatives has been extensively studied. A notable approach includes the synthesis from dimethyl-L-tartrate and benzophenone, leading to compounds like (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, demonstrating the compound's conformational preferences due to OH⋯Ph interactions (Irurre et al., 1992). Additionally, a method for preparing 4,5-Dimethylen-1,3-dioxolan-2-on from its diastereomeric 4,5-dimethyl counterparts through a three-step synthesis has been described, showcasing its reactivity and polymerization tendencies (Scharf & Plum, 1977).
Molecular Structure Analysis
Studies on the molecular structure of 2,2-Dimethyl-1,3-dioxolan-4-one derivatives reveal significant insights. For instance, the crystal structure analysis of related compounds indicates preferred configurations and intramolecular hydrogen bonding, contributing to their chemical stability and reactivity (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
The reactivity of 2,2-Dimethyl-1,3-dioxolan-4-one is highlighted in its application as a synthon for the synthesis of α,γ-diketoacid derivatives, demonstrating its versatility in producing a range of chemically significant compounds (Banville et al., 2010). Furthermore, its utility in the concise synthesis of chiral 2-aminoalkanols and as a versatile building block for various organic syntheses underscores its broad applicability (Inaba et al., 2000).
Scientific Research Applications
Chiroptical Information Encoding and Decoding : A study by Amako et al. (2015) demonstrated that 1,3-dioxolane can be used to encode and decode chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).
Internal Ultraviolet Sensitizer in Vinyl Monomers : D′alelio and Huemmer (1967) discovered that the 1,3-dioxolane group in vinyl monomers acts as an internal ultraviolet sensitizer, leading to crosslinking behavior when exposed to ultraviolet light (D′alelio & Huemmer, 1967).
Model Compounds for Borate Monoesters : Duin et al. (2010) found that 1,3-dioxolane and its methyl-substituted derivatives can serve as model compounds for borate monoesters of vicinal diols, with conformations and pseudorotations aligning well with experimental values (Duin et al., 2010).
Structural Features in Organic Synthesis : Kametani and Sumi (1972) studied the structure of di- and trialkyl substituted 1,3-dioxolanes, indicating their potential applications in organic synthesis (Kametani & Sumi, 1972).
Intermediates in Chrysanthemic Acid Synthesis : Baudoux et al. (1998) identified three compounds as intermediates in the synthesis of chrysanthemic acid, offering insights into their chemistry and potential applications (Baudoux et al., 1998).
Microwave Dielectric Properties : Lyashchenko et al. (2021) explored the microwave dielectric properties of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol aqueous solutions, observing slowed water dynamics due to molecular interactions (Lyashchenko et al., 2021).
Catalytic Conversion of Epoxides : Zeynizadeh and Sadighnia (2008) reported that phosphomolybdic acid catalyzes the efficient conversion of epoxides into 2,2-dimethyl-1,3-dioxolanes, achieving high yields in minimal time under solvent-free conditions (Zeynizadeh & Sadighnia, 2008).
Safety And Hazards
2,2-Dimethyl-1,3-dioxolan-4-one is classified as an Eye Irritant (2), Flammable Liquid (3), Skin Irritant (2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The development of new bio-based solvents like 2,2-Dimethyl-1,3-dioxolan-4-one faces challenges in terms of their green credentials. Simply being bio-derived is not enough for a molecule to be regarded as green . The future direction in the development of such solvents will likely involve early-stage Kamlet-Abboud-Taft parameters determination and toxicity testing .
properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCOZWILDFXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403513 | |
Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolan-4-one | |
CAS RN |
4158-86-5 | |
Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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